molecular formula C8H9ClN2O3S B179340 Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate CAS No. 19745-93-8

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B179340
CAS RN: 19745-93-8
M. Wt: 248.69 g/mol
InChI Key: YVMHCXJKIVZFTE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, also known as CAAET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CAAET belongs to the class of thiazole derivatives and is known for its unique chemical properties that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has been shown to modulate several biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate in lab experiments is its high potency and specificity towards certain enzymes and receptors. This makes it an ideal candidate for studying the mechanisms of action of certain drugs and for developing new therapeutic agents. However, one of the limitations of using Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is its potential toxicity, which can be a concern when working with high concentrations of the compound.

Future Directions

There are several future directions for research on Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate. One area of interest is the development of new drugs based on the chemical structure of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate. Researchers are also investigating the potential use of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate and its potential toxicity.

Synthesis Methods

The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate can be achieved by several methods, including the reaction of 2-chloroacetyl chloride with 2-aminothiazole in the presence of sodium bicarbonate and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to possess several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMHCXJKIVZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

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